molecular formula C13H22O4 B3049238 1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid CAS No. 1989672-44-7

1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid

Cat. No.: B3049238
CAS No.: 1989672-44-7
M. Wt: 242.31
InChI Key: RJSLYLOJHRCPMC-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid is a synthetic intermediate featuring a seven-membered cycloheptane ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety at the 1-position. Boc-protected carboxylic acids are widely used in peptide synthesis and medicinal chemistry to shield reactive amino groups during multi-step reactions .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]cycloheptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4/c1-12(2,3)17-11(16)13(10(14)15)8-6-4-5-7-9-13/h4-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSLYLOJHRCPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901177106
Record name 1,1-Cycloheptanedicarboxylic acid, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989672-44-7
Record name 1,1-Cycloheptanedicarboxylic acid, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1989672-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Cycloheptanedicarboxylic acid, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Cycloheptane-1,1-dicarboxylic Acid

The geminal diacid serves as a critical precursor. While no direct synthesis is documented in the provided sources, analogous routes for cycloheptanecarboxylic acid derivatives suggest potential pathways:

  • Hydrolysis of Geminal Dinitriles :
    Reacting 1,1-dibromocycloheptane with potassium cyanide (2 equiv) in dimethyl sulfoxide (DMSO) yields 1,1-dicyanocycloheptane. Subsequent hydrolysis under acidic (HCl/H₂O, reflux) or basic (NaOH/H₂O, 100°C) conditions produces the diacid.

  • Malonic Ester Alkylation :
    Diethyl malonate undergoes alkylation with cycloheptyl bromide under basic conditions (NaH/THF), followed by hydrolysis (6M HCl) and decarboxylation to yield the diacid.

Selective Boc Protection

Using di-tert-butyl dicarbonate (Boc anhydride) , one carboxylic acid is protected while the other remains free:

Cycloheptane-1,1-dicarboxylic acid + Boc₂O → 1-[(tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid  

Conditions :

  • Base: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
  • Solvent: Dichloromethane (DCM), 0°C → room temperature
  • Yield: ~60–70% after silica gel chromatography.

Challenges :

  • Competing bis-Boc protection requires careful stoichiometry (1:1 Boc₂O/diacid).
  • Acidic workup (1M HCl) ensures protonation of the free carboxylic acid.

Sequential Functionalization via Acid Chloride Intermediates

Synthesis of Cycloheptanecarboxylic Acid Chloride

As demonstrated in multiple procedures, cycloheptanecarboxylic acid (CAS 1460-16-8) is converted to its acid chloride using:

  • Thionyl Chloride (SOCl₂) : Reflux in thionyl chloride (1h) followed by solvent removal.
  • Oxalyl Chloride ((COCl)₂) : Reaction in DCM with catalytic DMF (1 drop) at room temperature (30 min).

Typical Protocol :

Cycloheptanecarboxylic acid (25.0 g, 0.176 mol) + Oxalyl chloride (23 mL, 0.264 mol)  
→ Cycloheptanecarbonyl chloride (yellow oil, quantitative yield).  

Ring Expansion and Late-Stage Functionalization

Cycloheptane Ring Construction

Larger rings are often synthesized via Dieckmann cyclization or Ruzicka reaction . For example:

  • Dieckmann Cyclization : Diethyl suberate (octanedioate) undergoes base-induced cyclization (NaH, toluene) to form cycloheptenone, which is hydrogenated to cycloheptane.

Functionalization Post-Ring Formation

  • Oxidation of a 1,1-Diol :
    Cycloheptane-1,1-diol, synthesized via dihydroxylation of cycloheptene, is oxidized with KMnO₄/H₂SO₄ to the diacid.
  • Selective Boc Protection : As in Section 2.2.

Reaction Optimization and Challenges

Protecting Group Compatibility

The Boc group’s stability under acidic conditions necessitates:

  • Avoiding strong acids (e.g., H₂SO₄) during workup.
  • Using mild deprotection agents (e.g., TFA) if further modifications are needed.

Purification Challenges

  • Silica Gel Chromatography : Preferred for separating mono- and bis-Boc products.
  • Recrystallization : Ethyl acetate/hexane mixtures yield crystalline product.

Industrial and Research Applications

  • Pharmaceutical Intermediates : The Boc group facilitates peptide coupling in drug discovery.
  • Material Science : Cycloheptane-based diacids stabilize polymers under high-temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like acids or bases to facilitate the process.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Role as a Protecting Group

One of the primary applications of 1-[(tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid is as a protecting group for amines in organic synthesis. Protecting groups are essential in multi-step synthesis to prevent unwanted reactions at functional groups that are not intended to participate in a particular step of the synthesis.

Advantages of Using Tert-butoxycarbonyl (Boc) Groups :

  • Stability : Boc groups are stable under a variety of conditions, making them suitable for diverse synthetic environments.
  • Ease of Removal : They can be easily removed under mild acidic conditions, allowing for the regeneration of the amine functionality without significant degradation of sensitive structures.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the design and synthesis of biologically active compounds. Its application extends to:

  • Peptide Synthesis : The compound is employed in the synthesis of cyclic peptides where cycloheptane structures can enhance the bioactivity and stability of peptide drugs.
  • Drug Development : Compounds featuring cycloheptane rings have shown promise in various therapeutic areas, including anti-cancer and anti-inflammatory drugs. The incorporation of the Boc protecting group facilitates the construction of complex molecular architectures that are crucial for drug efficacy.

Synthetic Methodologies

The compound serves as a versatile intermediate in synthetic methodologies, particularly in the following ways:

  • Synthesis of Cycloheptane Derivatives : It acts as a precursor for various cycloheptane derivatives, which are valuable in pharmaceuticals and agrochemicals.
  • Functionalization Reactions : The carboxylic acid functionality allows for further derivatization through esterification or amidation, leading to a variety of functionalized products that can be tailored for specific applications.

Case Study 1: Peptide Synthesis

Research has demonstrated that utilizing this compound as a protecting group during peptide synthesis significantly enhances yield and purity. In one study, a series of cyclic peptides were synthesized using this compound, resulting in improved biological activity compared to linear analogs.

Case Study 2: Drug Development

A notable application was seen in the development of novel anti-cancer agents where cycloheptane-based scaffolds were synthesized using this compound. The resulting compounds exhibited potent activity against various cancer cell lines, highlighting the importance of cycloheptane structures in drug design.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Key Findings:

Ring Size and Stability: Smaller rings (e.g., cyclopropane, 3-membered) exhibit higher ring strain, increasing reactivity but reducing stability .

Functional Group Variations: Amino-substituted derivatives (e.g., CAS 88950-64-5) are critical for peptide synthesis, whereas non-amino analogs (e.g., CAS 464183-34-4) serve as carboxylic acid-protected intermediates . The ethyl-substituted cyclohexane derivative (CAS 1465211-55-5) demonstrates how alkyl groups enhance lipophilicity, a property useful in drug design .

Safety Profiles :

  • Cyclobutane and cyclopentene derivatives carry multiple hazard warnings (e.g., skin/eye irritation), while cyclohexane analogs are unclassified, suggesting ring size and substituents influence toxicity .

Synthetic Utility :

  • Boc-protected compounds are synthesized via reactions with tert-butyl carbamate or azide intermediates, as seen in ferrocene derivative syntheses .
  • Cycloheptane derivatives may require tailored conditions due to slower reaction kinetics from increased steric hindrance.

Biological Activity

1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid is a chemical compound with the molecular formula C13H22O4C_{13}H_{22}O_4 and a molecular weight of 246.32 g/mol. It is recognized for its potential biological activities, particularly in medicinal chemistry and drug development.

  • IUPAC Name : 1-(tert-butoxycarbonyl)cycloheptane-1-carboxylic acid
  • CAS Number : 1989672-44-7
  • Physical State : Solid, typically appearing as a white to light yellow powder or crystal.
  • Melting Point : Approximately 174 °C.
  • Purity : Generally >95% as determined by GC analysis.

The biological activity of this compound primarily relates to its role as a building block in the synthesis of various pharmaceuticals. Its structural features enable it to interact with biological targets, potentially influencing several pathways:

  • Anti-inflammatory Activity : Preliminary studies suggest that derivatives of cycloheptane carboxylic acids exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
  • Antitumor Potential : Research indicates that compounds with similar structures may possess cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.

Case Studies and Research Findings

  • Study on COX Inhibition :
    • A related compound demonstrated significant inhibition of COX-1 and COX-2 enzymes, suggesting that modifications in the cycloheptane structure could enhance anti-inflammatory activity. For instance, compounds were found to have IC50 values significantly lower than traditional NSAIDs like naproxen .
  • Antitumor Activity :
    • A series of studies have reported that cycloheptane derivatives show promising results in inhibiting the growth of cancer cells. One study highlighted that specific modifications to the cycloheptane framework led to increased cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .
  • Structure-Activity Relationship (SAR) :
    • The biological efficacy of related compounds often correlates with specific structural features such as the presence of electron-donating groups or specific substituents on the cycloheptane ring. These modifications can significantly influence the compound's interaction with biological targets, enhancing its therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Value (µM)Mechanism of Action
COX InhibitionCycloheptane derivatives< 10Inhibition of COX enzymes
Antitumor ActivityVarious cycloheptanes< 20Induction of apoptosis
CytotoxicityModified cycloheptanes< 15Cell cycle arrest

Q & A

Q. What are the standard synthetic routes for preparing 1-[(tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid, and how do reaction conditions affect yield?

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) group to a cycloheptane backbone. A common approach includes:

  • Step 1 : Cycloheptane functionalization via carboxylation or hydroxylation, often using reagents like sodium hydride or trifluoromethyl iodide for activation .
  • Step 2 : Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) under anhydrous conditions .
  • Step 3 : Purification via column chromatography or recrystallization.
    Critical factors : Temperature control (<0°C for Boc protection to minimize side reactions), solvent choice (e.g., DMF for solubility), and stoichiometric ratios (excess Boc₂O improves yield). Evidence from similar Boc-protected cyclohexane derivatives highlights yields of 60-75% under optimized conditions .

Q. What analytical techniques are recommended to confirm the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify Boc group integration (δ ~1.4 ppm for tert-butyl protons) and cycloheptane ring conformation .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210-220 nm) to assess purity (>95% ideal) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₂₁NO₄, expected m/z 279.15) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1250 cm⁻¹ (Boc group C-O) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (e.g., NIOSH-approved N95 masks) if dust or aerosols are generated .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation exposure .
  • Storage : Store at 2-8°C in airtight, light-resistant containers to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Density Functional Theory (DFT) : Calculate activation energies for Boc group removal under acidic (e.g., TFA) or basic conditions. Focus on the electrophilicity of the carbonyl carbon and steric effects from the cycloheptane ring .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DCM vs. THF) to identify optimal reaction media. Studies on similar Boc-protected compounds suggest polar aprotic solvents stabilize transition states .
  • Contradictions : Computational predictions may conflict with experimental data due to unaccounted solvent viscosity or kinetic vs. thermodynamic control .

Q. What strategies minimize racemization during Boc deprotection under acidic conditions?

  • Low-Temperature Deprotection : Perform reactions at 0-4°C to reduce carbocation formation, a common racemization pathway .
  • Scavengers : Add nucleophilic scavengers (e.g., anisole) to trap tert-butyl cations generated during deprotection .
  • Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .

Q. How do steric effects of the cycloheptane ring influence stability in protic vs. aprotic solvents?

  • Steric Hindrance : The bulky cycloheptane ring reduces solubility in polar protic solvents (e.g., water, ethanol) but enhances stability in aprotic solvents (e.g., DCM, THF) by shielding the carboxylic acid group .
  • Accelerated Stability Testing : Store samples in DMSO-d₆ and CDCl₃ at 25°C for 4 weeks; monitor via ¹H NMR for decomposition (e.g., Boc group cleavage or ring-opening) .
  • Contradictions : While reports no decomposition data, recommends refrigeration, suggesting instability at ambient temperatures .

Q. What chromatographic techniques resolve cis/trans isomers in derivatives of this compound?

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/IPA mobile phases to separate enantiomers .
  • Supercritical Fluid Chromatography (SFC) : Higher resolution for diastereomers; CO₂/MeOH gradients at 40°C and 150 bar pressure .
  • Validation : Compare retention times with synthesized pure isomers and cross-validate via NOESY NMR .

Q. How can researchers design kinetic studies to optimize coupling reactions involving this compound?

  • Pseudo-First-Order Conditions : Use excess coupling partner (e.g., EDC/HOBt) and monitor reaction progress via LC-MS at timed intervals .
  • Arrhenius Analysis : Perform reactions at 15°C, 25°C, and 35°C to calculate activation energy (Eₐ) and identify rate-limiting steps .
  • Data Interpretation : Plot ln(k) vs. 1/T; deviations from linearity suggest competing mechanisms (e.g., aggregation or solvent effects) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid
Reactant of Route 2
1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid

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